molecular formula C12H8ClF2N3O2 B8810328 Methyl 6-amino-2-(4-chloro-2,3-difluorophenyl)pyrimidine-4-carboxylate

Methyl 6-amino-2-(4-chloro-2,3-difluorophenyl)pyrimidine-4-carboxylate

Cat. No. B8810328
M. Wt: 299.66 g/mol
InChI Key: QAIVFZOFALMQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2-(4-chloro-2,3-difluorophenyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H8ClF2N3O2 and its molecular weight is 299.66 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 6-amino-2-(4-chloro-2,3-difluorophenyl)pyrimidine-4-carboxylate

Molecular Formula

C12H8ClF2N3O2

Molecular Weight

299.66 g/mol

IUPAC Name

methyl 6-amino-2-(4-chloro-2,3-difluorophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C12H8ClF2N3O2/c1-20-12(19)7-4-8(16)18-11(17-7)5-2-3-6(13)10(15)9(5)14/h2-4H,1H3,(H2,16,17,18)

InChI Key

QAIVFZOFALMQGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)C2=C(C(=C(C=C2)Cl)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.4 g, 5.1 mmol, 1.2 equiv) and methyl 6-amino-2-chloropyrimidine-4-carboxylate (800 mg, 4.3 mmol, 1.0 equiv) were sequentially added to a 20 mL Biotage microwave vessel, followed by cesium fluoride (1.3 g, 8.5 mmol, 2.0 equiv), palladium(II) acetate (38 mg, 0.17 mmol, 0.04 equiv), and sodium 3,3′,3″-phosphinetriyltribenzenesulfonate (190 mg, 0.34 mmol, 0.08 equiv). A 3:1 mixture of water:acetonitrile (8.5 mL) was added and the resulting brown mixture was placed in a Biotage microwave and heated at 150° C. for 5 m. The cooled reaction mixture was diluted with water (300 mL) and extracted with dichloromethane (5×100 mL). The combined organic layers were dried (magnesium sulfate), gravity-filtered, and concentrated under vacuum. The product was purified by flash chromatography (SiO2, 40% ethyl acetate in hexane) to afford the title compound as an off-white powder (880 mg, 68% yield): mp 192-195° C.; 1H NMR (300 MHz, CDCl3) δ 7.77 (m, 1H), 7.21-7.28 (m, 2H), 7.15 (s, 1H), 5.23 (br s, 2H), 4.00 (s, 3H); IR (neat film) 3493 (w), 3393 (m), 3342 (m), 3211 (s), 1730 (m), 1649 (m); ESIMS m/z 300 ([M+H]+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
38 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
8.5 mL
Type
solvent
Reaction Step Seven
Yield
68%

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